![molecular formula C19H18N4O2 B4698804 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4698804.png)
2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole
Overview
Description
2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as CPI-1189, is a novel compound that has been synthesized and studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole involves the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to inhibit the activity of PI3K and Akt, leading to the inhibition of mTOR and the induction of apoptosis. 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has also been shown to inhibit the activation of NF-κB, leading to the reduction of pro-inflammatory cytokines and chemokines. Finally, 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to activate the Wnt/β-catenin pathway, leading to the enhancement of neurogenesis and cognitive function.
Biochemical and Physiological Effects:
2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to have various biochemical and physiological effects depending on the target cells and tissues. In cancer cells, 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to induce apoptosis and inhibit cell proliferation. In immune cells, 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neural cells, 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to enhance neurogenesis and improve cognitive function.
Advantages and Limitations for Lab Experiments
2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other fields such as cardiovascular and metabolic disorders, and the elucidation of its molecular targets and mechanisms of action in different cell types and tissues. Additionally, the development of novel drug delivery systems for 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole could enhance its efficacy and reduce its potential toxicity.
In conclusion, 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole is a novel compound that has shown promising therapeutic potential in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole as a therapeutic agent.
Scientific Research Applications
2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to inhibit the growth of tumor cells and induce apoptosis through the activation of caspases. In inflammation research, 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to enhance neurogenesis and improve cognitive function.
properties
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(16-7-3-4-8-20-16)22-9-11-23(12-10-22)19(25)17-13-14-5-1-2-6-15(14)21-17/h1-8,13,21H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVVXVQMRMSWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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